N-(2-methylpropyl)deca-4,5-dienamide

TRPV1 antagonism Pain pharmacology Isomer specificity

N-(2-Methylpropyl)deca-4,5-dienamide (CAS 117345-89-8; synonym N-isobutyl-4,5-decadienamide) is a C₁₄H₂₅NO fatty acid alkamide distinguished by its conjugated 4,5-diene isomerism and N-isobutyl terminus. Unlike the more prevalent 2,4-decadienamide regioisomer pellitorine (CAS 18836-52-7), this compound is classified as a potent antagonist of human transient receptor potential vanilloid 1 (TRPV1).

Molecular Formula C14H25NO
Molecular Weight 223.35 g/mol
CAS No. 117345-89-8
Cat. No. B175437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpropyl)deca-4,5-dienamide
CAS117345-89-8
Molecular FormulaC14H25NO
Molecular Weight223.35 g/mol
Structural Identifiers
SMILESCCCCC=C=CCCC(=O)NCC(C)C
InChIInChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16)
InChIKeyMDXLCORVQOOIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)deca-4,5-dienamide (CAS 117345-89-8): Procurement-Grade Identity and Target Classification


N-(2-Methylpropyl)deca-4,5-dienamide (CAS 117345-89-8; synonym N-isobutyl-4,5-decadienamide) is a C₁₄H₂₅NO fatty acid alkamide distinguished by its conjugated 4,5-diene isomerism and N-isobutyl terminus. Unlike the more prevalent 2,4-decadienamide regioisomer pellitorine (CAS 18836-52-7), this compound is classified as a potent antagonist of human transient receptor potential vanilloid 1 (TRPV1) [1]. It occurs as a secondary metabolite in Spilanthes acmella flowers and in several Piper species [2]. Its molecular weight is 223.35 g·mol⁻¹, and vendor-grade purity is typically ≥95% .

Why N-(2-Methylpropyl)deca-4,5-dienamide Cannot Be Replaced by Common In-Class Alkamides


Alkylamides sharing an N-isobutyl terminus and a C₁₀ unsaturated acyl chain—including pellitorine (2,4-dienamide), spilanthol (2,6,8-trienamide), and hydroxy-α-sanshool—exhibit profoundly divergent TRPV1 pharmacology despite their superficial structural similarity. The position of the conjugated diene (4,5 vs. 2,4) dictates whether the compound functions as a sub-nanomolar antagonist or a weak micromolar blocker [1]. Conflation of these isomers in procurement—often caused by ambiguous synonym usage or incomplete IUPAC specification—leads to order-of-magnitude errors in target engagement and invalidates comparative dose–response analyses. The quantitative differential evidence below establishes why only the 4,5-dienamide regioisomer (CAS 117345-89-8) meets the requirements of high-potency TRPV1 antagonism programs, whereas generic substitution with the 2,4-isomer (CAS 18836-52-7) or trienamide analogs yields functionally irrelevant TRPV1 pharmacology.

Quantitative Differentiation Evidence for N-(2-Methylpropyl)deca-4,5-dienamide (CAS 117345-89-8) vs. Closest Analogs


TRPV1 Antagonist Potency: Sub-Nanomolar Ki vs. Micromolar IC₅₀ of the 2,4-Dienamide Isomer Pellitorine

The target compound (4,5-dienamide) exhibits a Ki of 0.200 nM for antagonist activity at human TRPV1 heterologously expressed in CHO cells, measured by inhibition of capsaicin-induced activation in a FLIPR assay [1]. In contrast, the 2,4-dienamide isomer pellitorine (CAS 18836-52-7) blocks capsaicin-evoked Ca²⁺ uptake in HaCaT keratinocytes with an IC₅₀ of 154 µg/mL (0.69 mM) [2]. This represents an approximately 3.45-million-fold difference in potency (0.2 nM vs. 690,000 nM), establishing that the 4,5-diene substitution pattern is the sine qua non for high-affinity TRPV1 antagonism.

TRPV1 antagonism Pain pharmacology Isomer specificity

pH-Dependent TRPV1 Antagonism: IC₅₀ of 43 nM at pH 6.0 vs. Capsazepine IC₅₀ of 562 nM

At pH 6.0–6.3, simulating the acidic microenvironment of inflamed or ischemic tissue, the target compound antagonizes human TRPV1 with an IC₅₀ of 43 nM [1]. By comparison, capsazepine—the prototypical synthetic TRPV1 antagonist—exhibits an IC₅₀ of 562 nM under standard capsaicin-stimulated conditions . This 13-fold greater potency under acidic pH conditions positions the 4,5-dienamide as a more effective probe for pathological TRPV1 activation where proton co-stimulation amplifies channel gating.

Proton-sensing TRPV1 Inflammatory acidosis Tissue injury models

Functional Antagonist vs. Agonist Divergence: Target Compound Blocks TRPV1 While Spilanthol (Affinin) and Piperine Activate TRPV1

The target compound is a functional antagonist that inhibits capsaicin-, N-arachidonoyl dopamine-, and proton-induced human TRPV1 activation (Ki = 0.200 nM) [1]. In contrast, spilanthol (affinin; (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide) acts as a TRPV1 agonist that activates the channel and evokes chemesthetic sensations [2]. Piperine, the principal alkaloid of black pepper, activates TRPV1 with an EC₅₀ of 38 µM . Hydroxy-α-sanshool activates TRPV1 with an EC₅₀ of 1.1 µM . This functional polarity—antagonism vs. agonism—is a categorical distinction: the target compound silences TRPV1-mediated signaling, whereas spilanthol, piperine, and hydroxy-α-sanshool initiate it.

Agonist vs. antagonist profiling TRP channel pharmacology Pain signaling directionality

In Vivo Dose-Dependent Antinociceptive–Pronociceptive Duality: Target Compound at 0.1 µg (i.pl.) Produces Analgesia via TRPV1; at 30 µg Evokes TRPV1-Mediated Nociception

Intraplantar injection of synthetic isobutylalkyl amide (target compound) in Swiss mice produces antinociception in the formalin test (neurogenic and inflammatory phases) at a low dose of 0.1 µg/20 µL, an effect dependent on TRPV1 modulation and independent of the endogenous opioid system [1]. At a high dose of 30 µg/20 µL, the same compound evokes nociceptive behavior via direct TRPV1 activation [1]. This bidirectional dose–response distinguishes the compound from Spilanthes-derived natural alkylamide mixtures (hexanic fraction), where high-dose nociception is mediated primarily by mast cell degranulation rather than TRPV1 [1]. Additionally, the synthetic compound does not elevate mechanical or thermal paw threshold at high doses, unlike the natural hexanic fraction, which elevates both [1].

Dual dose–response Antinociception TRPV1 modulation Local anesthetic

In Vivo Anti-Inflammatory Efficacy: 0.1 µg (i.pl.) Reduces TNF-α and IL-1β Levels in Carrageenan-Induced Paw Inflammation

Pretreatment with synthetic isobutylalkyl amide (target compound) at 0.1 µg/20 µL (i.pl.) 15 min before carrageenan injection significantly reduced TNF-α and IL-1β levels in mouse plantar tissue at the inflammatory peak [1]. The treatment additionally reduced myeloperoxidase activity, prevented lipid hydroperoxide accumulation, and preserved superoxide dismutase and catalase activities and glutathione content [1]. By comparison, the natural hexanic fraction (HF) from A. oleracea flowers, while similarly reducing TNF-α and IL-1β, uniquely maintained IL-10 levels and decreased PGE₂ synthesis—effects not observed with the synthetic compound [1]. Both compounds lacked direct in vitro antioxidant activity in the DPPH assay, confirming that anti-inflammatory effects are receptor-mediated [1].

Anti-inflammatory activity Cytokine suppression Acute inflammation model

Central Analgesic Activity: 15 µg i.c.v. Increases Hot-Plate Licking Latency at 30 min Post-Administration

Intracerebroventricular administration of N-isobutyl-4,5-decadienamide at a dose of 15 µg produced a measurable increase in licking latency in the mouse hot-plate test at 30 min post-treatment, indicating centrally mediated analgesic activity [1]. This supraspinal efficacy profile distinguishes the compound from spilanthol, which exerts its analgesic effects primarily through peripheral TRPV1 activation in oral mucosa [2]. The central route of action expands the compound's utility beyond topical or peripheral pain models into CNS-mediated pain processing studies, a dimension not addressed by the more abundant natural alkamide spilanthol.

Central nervous system analgesimetry Hot-plate assay Supraspinal pain modulation

Validated Research and Procurement Application Scenarios for N-(2-Methylpropyl)deca-4,5-dienamide (CAS 117345-89-8)


High-Potency TRPV1 Antagonist Reference Standard for In Vitro Pharmacology Screening

The sub-nanomolar Ki (0.200 nM) at recombinant human TRPV1 establishes this compound as a high-potency antagonist reference standard suitable for benchmarking novel TRPV1 ligands in FLIPR-based Ca²⁺ flux or patch-clamp electrophysiology assays [1]. Its >10⁶-fold potency advantage over pellitorine eliminates the confounding effect of residual agonist activity observed with weaker alkamide analogs, ensuring clean antagonist control data in hit validation and lead optimization campaigns [2].

Mechanistic Dissection of TRPV1-Mediated vs. TRPV1-Independent Antinociception in Dual Dose–Response Paradigms

The compound's bidirectional in vivo profile—TRPV1-dependent antinociception at 0.1 µg (i.pl.) vs. TRPV1-mediated pronociception at 30 µg (i.pl.)—makes it a uniquely valuable tool for dissecting dose-dependent TRPV1 signaling modality switches in rodent pain models [3]. This dual-action signature is not replicated by natural hexanic fractions from A. oleracea, which employ mast cell degranulation rather than TRPV1 agonism for pronociception at high doses, making the synthetic compound the only validated probe for this specific TRPV1-mediated functional inversion [3].

TRPV1-Dependent Anti-Inflammatory Pathway Isolation Without IL-10/PGE₂ Confounding

In carrageenan-induced acute inflammation models, the synthetic isobutylalkyl amide at 0.1 µg (i.pl.) reduces TNF-α and IL-1β without altering IL-10 or PGE₂, providing a clean experimental window for isolating TRPV1-dependent anti-inflammatory signaling from prostaglandin-mediated pathways [4]. This contrasts with natural A. oleracea extracts, which simultaneously suppress PGE₂ and preserve IL-10, complicating mechanistic attribution. Researchers studying TRPV1-specific contributions to cytokine suppression in inflammatory pain should preferentially select the synthetic compound.

Central TRPV1 Pharmacology: Supraspinal Analgesia Studies via Intracerebroventricular Delivery

Documented hot-plate analgesia at 15 µg i.c.v. at 30 min post-administration provides a validated starting dose and endpoint for CNS-targeted TRPV1 antagonist development programs [5]. This is a differentiated application from spilanthol, which lacks published data supporting supraspinal antinociception and is restricted to peripheral and topical pain models. Procurement of the correct 4,5-dienamide isomer is critical for replicating these CNS datasets.

Quote Request

Request a Quote for N-(2-methylpropyl)deca-4,5-dienamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.